11-Oxo Mometasone Furoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H28Cl2O6 |
|---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1 |
InChI Key |
SFAHXDAAJXUITL-JDUHINTCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of 11 Oxo Mometasone Furoate
Strategies for Introducing the C11-Oxo Functionality in Steroidal Skeletons
The introduction of the C11-oxo group into a steroidal precursor, such as Mometasone Furoate or a closely related intermediate, is exclusively achieved through the oxidation of the corresponding C11-alcohol. The C11-hydroxyl group is a secondary alcohol, and its position within the concave β-face of the rigid steroid nucleus presents moderate steric hindrance, influencing the choice of reagents and reaction conditions. Methodologies range from traditional, stoichiometric heavy-metal oxidants to more refined, catalytic, and environmentally benign systems.
For decades, the oxidation of secondary alcohols in complex molecules like steroids relied on a set of well-established but often harsh chemical reagents. These methods, while effective, are now frequently scrutinized due to safety, environmental, and scalability concerns.
Chromium(VI)-based reagents were the historical workhorses for the oxidation of alcohols, including the C11-hydroxyl group of steroids. Reagents such as the Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone), Collins reagent (a complex of chromium trioxide with pyridine), and Pyridinium (B92312) chlorochromate (PCC) have been extensively used. The general mechanism involves the formation of a chromate (B82759) ester intermediate, which then undergoes elimination to yield the ketone.
Despite their efficacy, these reagents suffer from significant drawbacks, particularly in the context of modern pharmaceutical manufacturing:
Toxicity and Environmental Hazard: Cr(VI) compounds are highly toxic and carcinogenic, posing risks to operator health and causing significant environmental pollution.
Waste Generation: These are stoichiometric reactions, meaning large quantities of chromium waste are produced, which requires costly and specialized disposal procedures.
Reaction Conditions: Jones oxidation is conducted under strongly acidic conditions, which can be incompatible with acid-sensitive functional groups elsewhere in the steroid molecule, potentially leading to side reactions like ester hydrolysis or skeletal rearrangements.
Table 1: Comparison of Classical Chromium-Based Oxidation Reagents
| Reagent System | Composition | Typical Conditions | Key Limitation(s) |
|---|---|---|---|
| Jones Oxidation | CrO₃ / H₂SO₄ / Acetone | 0 °C to room temp. | Strongly acidic; not selective for acid-labile substrates. |
| Collins Oxidation | CrO₃·2(pyridine) complex | Anhydrous CH₂Cl₂ | Hygroscopic; requires large excess of reagent; fire hazard. |
| PCC Oxidation | Pyridinium chlorochromate | Anhydrous CH₂Cl₂ | Slightly acidic; difficult removal of chromium byproducts. |
The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA), emerged as a powerful, metal-free alternative. The reaction proceeds under mild conditions and typically gives high yields of the desired ketone with minimal over-oxidation.
However, its implementation on an industrial scale for the synthesis of compounds like 11-Oxo Mometasone Furoate presents significant challenges:
Cryogenic Temperatures: The reaction must be run at very low temperatures (typically -78 °C) to control the highly exothermic formation of the reactive intermediate and to prevent side reactions. Maintaining such temperatures in large-scale reactors is energy-intensive and costly.
Exothermic Profile and Safety: The initial reaction between DMSO and the activator (e.g., oxalyl chloride) is violently exothermic. A loss of cooling control can lead to a dangerous thermal runaway reaction.
Gaseous Byproducts: The decomposition of oxalyl chloride produces carbon monoxide (CO) and carbon dioxide (CO₂), requiring specialized off-gas handling systems.
Malodorous Byproduct: The reaction produces dimethyl sulfide (B99878) (DMS), a volatile and foul-smelling compound that must be captured and scrubbed from the process exhaust streams.
Table 2: Industrial Scalability Profile of Swern Oxidation
| Parameter | Industrial Challenge | Impact |
|---|---|---|
| Temperature | Requires cryogenic conditions (-60 to -78 °C). | High energy consumption; specialized equipment needed. |
| Thermodynamics | Highly exothermic activation step. | Risk of thermal runaway; requires precise process control. |
| Byproducts | Formation of dimethyl sulfide (DMS) and CO/CO₂. | Odor control issues; requires off-gas treatment. |
In response to the limitations of classical methods, significant research has focused on developing greener, safer, and more efficient catalytic oxidation systems. These modern approaches are highly relevant for the synthesis of this compound, aiming to improve process sustainability without compromising yield or purity.
Oxidations mediated by stable nitroxide radicals, most notably (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), represent a major advance in green chemistry. This method is catalytic in TEMPO, which is converted to the active oxidant, the oxoammonium ion, by a stoichiometric co-oxidant. A common and inexpensive co-oxidant is sodium hypochlorite (B82951) (NaOCl) in a biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst, known as the Anelli-Montanari protocol.
This system offers several advantages for steroid oxidation:
Catalytic Nature: Only a small amount (e.g., 0.1–1 mol%) of the TEMPO catalyst is required.
Green Co-Oxidant: The terminal oxidant is often household bleach (NaOCl), which is inexpensive and whose byproduct is sodium chloride (NaCl).
Mild Conditions: The reaction is typically performed at 0 °C to room temperature, avoiding the need for cryogenic equipment.
High Selectivity: The system is highly selective for primary and secondary alcohols, leaving other sensitive functional groups on the Mometasone Furoate skeleton, such as the furoate ester and the C17-chloro group, intact.
Research has demonstrated that TEMPO/NaOCl systems can efficiently oxidize the C11-hydroxyl group of various steroidal substrates in high yields (>95%), making it a highly attractive industrial alternative to both chromium reagents and Swern-type oxidations.
Table 3: Key Features of a TEMPO-Mediated Oxidation System
| Component | Example | Function | Advantage |
|---|---|---|---|
| Catalyst | TEMPO | Mediates electron transfer. | Used in catalytic amounts (low waste). |
| Co-Oxidant | Sodium Hypochlorite (NaOCl) | Stoichiometric (terminal) oxidant. | Inexpensive, benign byproduct (NaCl). |
| Conditions | 0 °C to RT, biphasic system | Reaction control. | Avoids cryogenic temperatures. |
Another advancement in DMSO-based oxidations involves using alternative activators to circumvent the issues associated with oxalyl chloride. One such effective system employs phenyl dichlorophosphate (B8581778) (PhOPOCl₂) as the DMSO activator. This method retains the high efficiency of DMSO-based oxidations while operating under significantly more practical conditions.
The key advantage of the DMSO/PhOPOCl₂ system is its operational temperature. The reaction can be effectively carried out at temperatures between 0 °C and 25 °C, completely eliminating the need for cryogenic infrastructure. This makes the process much more scalable, safe, and economically viable. The phenyl dichlorophosphate activator is a liquid that is less hazardous and easier to handle than gaseous or highly reactive reagents like oxalyl chloride.
Research findings have shown this method to be highly effective for the oxidation of sterically hindered secondary alcohols, a category to which the C11-hydroxyl group of steroids belongs. In model systems, this protocol has provided the corresponding ketones in excellent yields, often exceeding 90%, with clean reaction profiles. This makes it a compelling modern alternative for the large-scale production of 11-oxo steroids like this compound.
Table 4: Comparison of DMSO-Based Oxidation Systems
| Parameter | Swern Oxidation (Oxalyl Chloride) | DMSO / Phenyl Dichlorophosphate System |
|---|---|---|
| Typical Temperature | -78 °C | 0 °C to 25 °C |
| Industrial Feasibility | Challenging due to cryogenics and safety. | High; uses standard reactor equipment. |
| Activator Handling | Difficult; highly reactive, gaseous byproducts. | Simpler; liquid reagent, fewer hazardous byproducts. |
| Reported Yields | High to excellent | High to excellent |
Novel and Green Oxidation Techniques for C11-Oxo Steroids
Multi-Gram Scale Synthesis of this compound (Mometasone Furoate EP Impurity C)
The synthesis commences with a readily available and cost-effective steroidal precursor. nih.gov The primary starting material is a 9β,11β-epoxy-steroid, which serves as a key intermediate in the synthesis of several potent corticosteroids, including Mometasone. nih.govresearchgate.netacs.org
The selected precursor for the synthesis of this compound is 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene, commonly referred to as 8-DM. nih.govresearchgate.net This compound provides the necessary carbon skeleton and key functional groups that are subsequently modified to yield the target molecule. nih.gov The use of 8-DM as a starting material is also noted in various patented processes for Mometasone Furoate itself. google.comgoogle.com
Table 1: Key Precursor and Intermediate Compounds
| Compound Name | Structure / Formula | Role in Synthesis |
|---|---|---|
| 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene (8-DM) | C₂₂H₂₈O₅ | Starting Material |
| 9β,11β-Epoxy-17α-hydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate | C₂₄H₃₀O₆ | 21-acetoxy intermediate |
| 9α-Bromo-11β,17α-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate | C₂₄H₃₁BrO₆ | Bromohydrin intermediate for epoxide ring opening |
| 17α-Hydroxy-16α-methyl-3,11,20-trioxopregna-1,4-dien-21-acetate | C₂₄H₃₀O₆ | Key 11-oxo intermediate |
The central part of the synthesis involves the transformation of the 9β,11β-epoxide in Ring C to the desired C11-oxo functionality. nih.govresearchgate.net This is achieved through a series of chemical reactions.
First, the 21-hydroxyl group of the starting material (8-DM) is protected. This is accomplished by treating 8-DM with acetic anhydride (Ac₂O) and potassium acetate (B1210297) (KOAc) in N,N-dimethylacetamide (DMAC) to afford the 21-acetoxy intermediate. nih.govresearchgate.net
The next crucial step is the opening of the epoxide ring. masterorganicchemistry.comnih.gov The 21-acetoxy epoxide intermediate is treated with a 48% aqueous solution of hydrobromic acid (HBr) in acetic acid (AcOH). nih.govresearchgate.net This reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack by the bromide ion, leading to the formation of a bromohydrin derivative, specifically 9α-Bromo-11β,17α-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-dien-21-acetate. nih.gov
Following the formation of the bromohydrin, the bromine at the C9α position is removed and the hydroxyl group at the C11β position is oxidized. The oxidation of the 11β-hydroxy group to the C11-ketone is achieved using a chromium-based oxidizing agent, pyridinium chlorochromate (PCC), in dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction yields the corresponding 11-oxo derivative, 17α-Hydroxy-16α-methyl-3,11,20-trioxopregna-1,4-dien-21-acetate. nih.gov
With the C11-oxo group in place, the synthesis proceeds to modify the C21 position. The first step in this stage is the deprotection of the C21-hydroxyl group. The acetyl protecting group is removed under mild alkaline conditions. nih.gov
The resulting free hydroxyl group at C21 is then replaced with a chlorine atom. This transformation is a key step in forming the final structure, as the C21-chloro substitution is a defining feature of Mometasone and its related impurities. nih.govuomustansiriyah.edu.iq The C21 hydroxyl group is first activated by converting it into a better leaving group. This is accomplished by treatment with methanesulfonyl chloride (MsCl) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net The resulting mesylate is then displaced by a chloride ion to yield 21-Chloro-17α-hydroxy-16α-methyl-3,11,20-trioxo-pregna-1,4-diene. nih.gov This crude chlorinated product is typically of sufficient purity (≥85%) to be used in the final step without extensive purification. nih.gov
The final step in the synthesis is the esterification of the tertiary hydroxyl group at the C17α position with a furoate moiety. nih.govnih.gov This acylation is performed by reacting the C21-chloro intermediate with 2-furoyl chloride in the presence of a base, such as triethylamine (B128534) (Et₃N), and a catalyst like DMAP in a suitable solvent like dichloromethane. nih.govresearchgate.net
This reaction leads to the formation of the target molecule, this compound. mdpi.com However, the reaction can also produce a difuroate enol ether intermediate, which must be converted to the final product. nih.govnih.gov The conversion of this intermediate is promoted by acid, for instance, by treating the reaction mixture with perchloric acid (HClO₄) at a low temperature (-10 °C). mdpi.comnih.gov This final step yields 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate, the chemical name for Mometasone Furoate EP Impurity C. mdpi.com
The synthesis was initially developed on a milligram scale and subsequently scaled up to a multi-gram level (starting with 27 grams of 8-DM). nih.gov A key focus during the scale-up was the optimization of work-up and isolation procedures to enhance the applicability of the process in an industrial research and development setting. nih.gov This involved minimizing chromatographic purifications where possible. nih.gov
Table 2: Summary of Reaction Steps and Yields for Multi-Gram Synthesis
| Step | Reaction | Reagents and Conditions | Isolated Yield |
|---|---|---|---|
| d | Oxidation of C11-OH | Pyridinium chlorochromate (PCC), CH₂Cl₂, 0 °C to 25 °C | 71% (from bromohydrin) |
| g | C17-Acylation | 2-furoyl chloride, Et₃N, DMAP, CH₂Cl₂, 0 °C to 25 °C | 57% (from C21-chloro intermediate) |
| h | Final Conversion | HClO₄, CH₂Cl₂, -10 °C | 73% (from difuroate intermediate) |
Data sourced from Ronchetti et al. (2023). nih.govresearchgate.net
Derivatization Reactions for Spectroscopic Characterization and Analytical Enhancement
The detection and quantification of steroidal compounds like this compound at very low concentrations, particularly in biological matrices, can be challenging for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). celerion.comnih.gov The neutral nature of these steroids can lead to poor ionization efficiency and the formation of multiple adducts, which dilutes the signal. celerion.com
To overcome these challenges, derivatization is often employed to introduce a functional group that enhances ionization and stabilizes the signal. celerion.com For the analysis of the parent compound, Mometasone Furoate, derivatization with hydrazine-containing reagents has been investigated. celerion.com This reaction targets the ketone functional groups on the steroid scaffold to form hydrazone derivatives, which typically exhibit improved chromatographic behavior and ionization efficiency in mass spectrometry. celerion.com Another reagent explored for derivatization is dansyl chloride. celerion.com
While specific studies on the derivatization of this compound are not detailed in the literature, the methods used for Mometasone Furoate are directly applicable due to the shared structural features. Such derivatization aims to achieve lower limits of quantification, which is crucial for pharmacokinetic studies. celerion.comresearchgate.net The introduction of a readily ionizable tag can significantly increase the sensitivity and selectivity of the analytical method. nih.gov
Formation and Role As a Synthetic Intermediate and Process Impurity
11-Oxo Mometasone Furoate as a Defined Process Impurity in Mometasone Furoate Manufacturing (Mometasone Furoate EP Impurity C)
In pharmaceutical quality control and regulatory standards, this compound is a specified impurity. The European Pharmacopoeia (EP) lists it as "Mometasone Furoate EP Impurity C". researchgate.netsynzeal.com Its chemical name is 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate. synzeal.com
The industrial manufacturing of active pharmaceutical ingredients (APIs) like Mometasone Furoate is a multi-step process that can generate numerous related substances. nih.gov Regulatory bodies such as the International Conference on Harmonisation (ICH) mandate the detection, characterization, and quantification of these impurities to ensure the safety and efficacy of the final drug product. mdpi.comnih.gov Consequently, the availability of high-purity reference standards for impurities like this compound is essential for analytical method development, process validation, and toxicological assessments. researchgate.netmdpi.com Although commercially available in small quantities for reference purposes, detailed synthetic routes for this specific impurity have only recently been published, highlighting its importance to the pharmaceutical industry. mdpi.com
| Identifier | Name/Value | Reference |
|---|---|---|
| EP Name | Mometasone Furoate EP Impurity C | researchgate.netsynzeal.com |
| Chemical Name | 21-Chloro-16α-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate | synzeal.com |
| Alternate Name | 9-Dechloro-11-Oxo Mometasone Furoate | synzeal.comnih.gov |
| CAS Number | 1305334-31-9 | mdpi.com |
| Molecular Formula | C₂₇H₂₉ClO₆ | nih.gov |
Mechanisms of this compound Formation within Mometasone Furoate Synthetic Pathways
The formation of this compound is intricately linked to the chemistry of Mometasone Furoate synthesis and its potential for degradation.
The synthesis of Mometasone Furoate and its analogue, Impurity C, often starts from a common precursor such as 9β,11β-epoxy-17α,21-dihydroxy-16α-methyl-3,20-dioxo-pregna-1,4-diene. researchgate.netmdpi.com A key step in the synthesis of the 11-oxo impurity involves the deliberate conversion of the C11-hydroxy group into a ketone. researchgate.net In a reported multi-gram synthesis of Impurity C, an 11β-hydroxy intermediate is oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the corresponding 11-oxo derivative. researchgate.netnih.gov
During the manufacturing of Mometasone Furoate itself, where the 11β-hydroxy group is the desired functionality, the formation of the 11-oxo derivative is an undesired side reaction. vulcanchem.comgoogle.com This can occur through several mechanisms:
Over-oxidation: The use of certain oxidizing agents in the synthetic sequence can lead to the unintended oxidation of the 11β-hydroxy group.
Incomplete Protection: In synthetic routes where the 11-hydroxy group is present during other transformations, failure to adequately protect it can leave it susceptible to oxidation. google.com
Harsh Reaction Conditions: Deviations from optimized reaction conditions, such as elevated temperatures or the presence of excess oxidizing agents, can increase the likelihood of forming the 11-oxo byproduct. vulcanchem.com
Mometasone Furoate can degrade under certain conditions, leading to the formation of various products, including potentially 11-oxo derivatives. Studies on the degradation kinetics of Mometasone Furoate in aqueous solutions show that its stability is highly pH-dependent. pillbuys.comnih.gov The drug is relatively stable at a pH below 4 but degrades into multiple products at higher pH values. pillbuys.comnih.gov The degradation follows pseudo-first-order kinetics and appears to be catalyzed by the hydroxide (B78521) ion. pillbuys.comnih.gov While specific studies confirming the formation of this compound via this degradation pathway are limited, oxidative degradation is a recognized risk. vulcanchem.com To mitigate this, manufacturing and storage protocols may include strategies like strict oxygen exclusion and real-time pH monitoring. vulcanchem.com
| Factor | Description | Reference |
|---|---|---|
| Oxidizing Agents | Presence of strong or excess oxidizing agents (e.g., PCC) can convert the 11β-hydroxy group to a ketone. | researchgate.netvulcanchem.com |
| pH Level | Mometasone Furoate stability decreases significantly at pH > 4, leading to degradation. | pillbuys.comnih.gov |
| Temperature | Elevated temperatures can accelerate oxidation and degradation reactions. | vulcanchem.com |
| Oxygen Presence | Atmospheric oxygen can contribute to oxidative degradation. | vulcanchem.com |
Intermediary Role of 11-Oxo Steroids in Broader Glucocorticoid and Androgen Chemical Syntheses
The 11-keto (or 11-oxo) functionality is a crucial structural feature in a variety of biologically active steroids beyond glucocorticoids, particularly in the androgen family. nih.govresearchgate.net The synthesis of these compounds often relies on 11-oxo steroid intermediates.
11-Ketoandrostenedione (11-KA4), also known as adrenosterone, and 11-Ketotestosterone (B164220) (11-KT) are significant 11-oxygenated androgens. wikipedia.orgwikipedia.org While found in trace amounts in humans, they are major androgens in other species like fish. wikipedia.orgchemicalbook.com Their synthesis pathways highlight the importance of the 11-oxo group.
11-Ketoandrostenedione (Adrenosterone): This compound is an intermediate in the biosynthesis of 11-Ketotestosterone. wikipedia.org It is formed from the adrenal steroid precursor 11β-hydroxyandrostenedione (11OHA4). nih.govresearchgate.net
11-Ketotestosterone (11-KT): Recognized as a potent androgen, 11-KT is synthesized from testosterone (B1683101) via the intermediate 11β-hydroxytestosterone (11OHT) or from androstenedione (B190577) via 11OHA4 and 11-KA4. wikipedia.orgnih.gov The conversion of the 11β-hydroxy group to the 11-keto group is a key step, catalyzed by enzymes like 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govmdpi.com
The renewed interest in these 11-oxygenated androgens stems from their role in various physiological and pathological states, including congenital adrenal hyperplasia and polycystic ovary syndrome. nih.govscielo.br
The synthesis of 11-oxygenated steroids relies on enzymes that can introduce an oxygen function at the C11 position. nih.gov In humans, the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1) is fundamental to this process. nih.govmdpi.com It catalyzes the conversion of androstenedione and testosterone to their 11β-hydroxylated forms (11OHA4 and 11OHT, respectively), which are the direct precursors to the 11-keto androgens. nih.gov
These 11-hydroxylated intermediates can then be converted to their 11-keto analogues in peripheral tissues. researchgate.net This enzymatic conversion between an 11β-hydroxyl group and an 11-keto group is a pivotal control point for the activity of many synthetic and endogenous steroids. oup.com Therefore, 11-oxo steroids serve not just as synthetic targets but as crucial precursors and intermediates in the complex network of steroidogenesis, allowing for the generation of a diverse array of 11-oxygenated analogues with varying biological activities. nih.govfrontiersin.org
Biochemical Transformations and in Vitro Enzymatic Interconversions
Enzymatic Regulation of C11-Oxo Steroids by 11β-Hydroxysteroid Dehydrogenase (11βHSD) Isozymes
The interconversion between active 11β-hydroxycorticosteroids and their inactive 11-oxo (or 11-keto) counterparts is primarily catalyzed by two isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). researchgate.netbioscientifica.com This enzymatic system is a key regulator of glucocorticoid action in various tissues. bioscientifica.comphysiology.org Mometasone Furoate, possessing a C11-hydroxy group, is a substrate for this metabolic pathway, leading to the formation of 11-Oxo Mometasone Furoate.
The 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) isozyme functions almost exclusively as a unidirectional dehydrogenase, converting active 11β-hydroxy steroids into their 11-oxo forms. researchgate.netbioscientifica.comuniprot.org This process serves as a powerful mechanism for inactivating potent glucocorticoids like cortisol at the tissue level. researchgate.netuniprot.org In cellular models, 11βHSD2 demonstrates robust oxidative activity, efficiently catalyzing the conversion. For instance, studies in transiently transfected HEK293 cells show that 11βHSD2 readily converts C11-hydroxy steroids to their corresponding C11-oxo products. nih.gov This conversion is often more efficient than the reverse reaction catalyzed by 11βHSD1. nih.gov
The enzyme utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for this oxidative reaction. bioscientifica.comuniprot.orgoup.com This inactivation is critical in mineralocorticoid-sensitive tissues, where it prevents the potent glucocorticoid, cortisol, from binding to and activating the mineralocorticoid receptor (MR), thus allowing aldosterone (B195564) to bind specifically. researchgate.netmdpi.com Cellular models, including osteosarcoma cell lines, have demonstrated this NAD-dependent cortisol inactivation. bioscientifica.com The expression of 11βHSD2 and its consequent inactivation of glucocorticoids can render cells resistant to the effects of cortisol. nih.gov This oxidative activity is a key step in the formation of this compound from Mometasone Furoate within target cells expressing 11βHSD2.
| Enzyme | Function | Reaction | Cofactor | Primary Role | Reference |
|---|---|---|---|---|---|
| 11β-Hydroxysteroid Dehydrogenase 2 (11βHSD2) | Oxidation/Dehydrogenation | C11-Hydroxy → C11-Keto (e.g., Cortisol → Cortisone) | NAD+ | Inactivation of active glucocorticoids | researchgate.netbioscientifica.comuniprot.org |
In contrast to 11βHSD2, the 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) isozyme predominantly functions as a reductase in vivo, reactivating glucocorticoids by converting the 11-oxo group back to an 11β-hydroxy group. researchgate.netphysiology.orgoup.com This reaction transforms inert steroids like cortisone (B1669442) or this compound into their biologically active counterparts, cortisol and Mometasone Furoate, respectively. researchgate.netbioscientifica.com
The directionality of 11βHSD1 is critically dependent on its cofactor, nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). oup.comnih.gov The availability of NADPH within the endoplasmic reticulum, where 11βHSD1 is located, is maintained by the enzyme hexose-6-phosphate dehydrogenase (H6PDH). oup.combioscientifica.comnih.gov This colocalization and cofactor supply ensure that 11βHSD1's reductase activity predominates in most tissues, amplifying local glucocorticoid concentrations. oup.comnih.gov In cellular models, the expression of 11βHSD1 confers sensitivity to cortisone by converting it to active cortisol. nih.gov However, studies in transfected cell systems have shown that the conversion of C11-oxo steroids by 11βHSD1 can be less efficient than the oxidative reaction performed by 11βHSD2. nih.gov
| Enzyme | Function | Reaction | Cofactor | Cofactor-Generating Enzyme | Primary Role | Reference |
|---|---|---|---|---|---|---|
| 11β-Hydroxysteroid Dehydrogenase 1 (11βHSD1) | Reduction | C11-Keto → C11-Hydroxy (e.g., Cortisone → Cortisol) | NADPH | Hexose-6-Phosphate Dehydrogenase (H6PDH) | Reactivation of glucocorticoids | researchgate.netoup.combioscientifica.com |
The concept of pre-receptor regulation describes how the tissue-specific expression and activity of 11βHSD isozymes control the availability of active glucocorticoids to their receptors (glucocorticoid receptor, GR, and mineralocorticoid receptor, MR). bioscientifica.commdpi.comnih.gov This mechanism allows for fine-tuning of steroid action at a local level, independent of circulating hormone concentrations. physiology.orgmdpi.com
Tissues that express high levels of 11βHSD2, such as the kidney and colon, are protected from the potent effects of cortisol, which allows the specific mineralocorticoid, aldosterone, to bind to the MR. researchgate.netmdpi.com Conversely, in tissues rich in 11βHSD1, like the liver, adipose tissue, and bone, inactive cortisone is converted to active cortisol, thereby amplifying glucocorticoid action on the GR. oup.comoup.comoup.com The balance between 11βHSD1 and 11βHSD2 activity is therefore a critical determinant of the net glucocorticoid effect in a given cell or tissue. mdpi.comnih.gov The formation of this compound via 11βHSD2 and its potential reactivation by 11βHSD1 is a direct example of this pre-receptor regulatory system.
Role of Cytochrome P450 Enzymes (e.g., CYP11B1) in C11-Hydroxylation as a Precursor Step to 11-Oxo Steroids
The synthesis of endogenous C11-hydroxy corticosteroids, which are the precursors to 11-oxo steroids, involves hydroxylation at the C11 position, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.orgwikidoc.org Specifically, the enzyme steroid 11β-hydroxylase, encoded by the CYP11B1 gene, is responsible for this critical step in the adrenal cortex. wikipedia.orgnih.govmedlineplus.gov
CYP11B1 is a mitochondrial enzyme that converts 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone. wikipedia.orgmedlineplus.govmedscape.com This reaction is a monooxygenase process that requires a transfer of electrons from NADPH, facilitated by adrenodoxin (B1173346) reductase and adrenodoxin. wikidoc.orgresearchgate.net While synthetic corticosteroids like Mometasone Furoate are not directly synthesized via this pathway, the C11-hydroxyl group they possess is the key feature that makes them substrates for the 11βHSD enzymes. The C11-hydroxylation catalyzed by CYP11B1 is therefore the fundamental biosynthetic step that creates the class of steroids that are regulated by conversion to their 11-oxo forms. mdpi.com
Other Enzyme Systems Involved in 11-Oxo Steroid Metabolism in In Vitro Systems (e.g., AKR1C3, SRD5A)
Besides the 11β-HSD isozymes, other enzyme families are involved in the broader metabolism of steroids, including 11-oxo variants, in various in vitro systems. These include members of the aldo-keto reductase (AKR) and steroid 5-reductase (SRD5A) superfamilies.
Aldo-Keto Reductases (AKRs): The AKR1C subfamily, which includes AKR1C1, AKR1C2, and AKR1C3, are NAD(P)(H)-dependent oxidoreductases that act on keto- and hydroxy- groups at various positions on the steroid nucleus. oup.comnih.govnih.gov They are involved in the pre-receptor regulation of androgens, estrogens, and progestins. oup.comoup.com For example, AKR1C3 (also known as 17β-hydroxysteroid dehydrogenase type 5) can reduce 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (B164220) (11KT), demonstrating that 11-oxo steroids can be substrates for further metabolic transformations that alter their biological activity. sun.ac.za
Steroid 5α-Reductase (SRD5A): The SRD5A isozymes catalyze the reduction of the double bond at C4-C5 of various steroids. mdpi.com This action can occur on 11-oxo steroids, leading to the formation of 5α-reduced metabolites. For instance, in prostate cancer cell models, the metabolism of 11-ketoandrostenedione can ultimately yield 11-ketodihydrotestosterone (B1662675) (11KDHT) through the combined actions of 17β-hydroxysteroid dehydrogenases and SRD5A. sun.ac.za
Steroid 5β-Reductase (AKR1D1): AKR1D1 is the sole enzyme responsible for the 5β-reduction of steroids, which is crucial for bile acid synthesis. oup.comuniprot.org It acts on a wide range of Δ4-3-ketosteroids, including cortisone, reducing it to 4,5β-dihydrocortisone. uniprot.org This indicates its potential role in the metabolism of 11-oxo steroids that possess the Δ4-3-one structure.
In Vitro Studies on Degradation Kinetics in Simulated Biological Fluids (Excluding Human Biological Samples)
The stability of corticosteroids is a critical factor for their activity and can be assessed using in vitro degradation studies in simulated biological fluids. These fluids are formulated to mimic the pH and composition of different physiological environments.
Studies on Mometasone Furoate have been conducted in simulated intestinal fluid (SIF) and simulated lung fluid (SLF). pillbuys.com In SIF (pH 7.4), Mometasone Furoate was found to degrade with a half-life of approximately 47.3 hours. pillbuys.com The degradation was significantly faster in SLF, with a half-life of about 4.5 hours. pillbuys.com In another study, a drug delivery system designed for hydrocortisone (B1673445) was tested in simulated gastric fluid (SGF, pH 1.2) and SIF (pH 7.4), showing that the coating prevented drug release in these upper gastrointestinal tract simulations. scielo.br The stability of various therapeutic peptides has also been shown to be highly dependent on the specific simulated fluid, with pH being a less critical factor than the presence of enzymes like pepsin or pancreatin, which are often excluded in simple stability tests. core.ac.uk The degradation of Mometasone Furoate in aqueous buffer systems is pH-dependent, showing stability in acidic conditions (pH < 4) but degrading under neutral or alkaline conditions. pillbuys.com These findings suggest that this compound would likely exhibit similar pH-dependent stability profiles in simulated fluids.
Analytical Methodologies for Structural Elucidation and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for the definitive structural identification of 11-Oxo Mometasone Furoate, providing detailed information about its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex molecules like this compound. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the steroid backbone and its substituents can be determined.
Detailed analysis of the ¹H-NMR spectrum confirms the key structural features. For instance, the presence of the conjugated dienone system in the A ring of the steroid is confirmed by signals corresponding to the vinyl protons. mdpi.com A study on the synthesis and characterization of Mometasone Furoate EP Impurity C (an alternative name for this compound) provided comprehensive NMR data. mdpi.comnih.gov The comparison of these spectra with the parent compound, Mometasone Furoate, clearly indicates the oxidation at the C11 position, marked by the disappearance of the signal for the 11-hydroxy group and changes in the chemical shifts of adjacent protons. mdpi.com
The ¹³C-NMR spectrum provides further definitive evidence. The presence of three distinct carbonyl groups at the C3, C11, and C20 positions is confirmed by characteristic signals in the downfield region of the spectrum. mdpi.com Specifically, the signal for the newly formed ketone at the C11 position appears at approximately δ 207.5 ppm, while the C20 ketone and C3 ketone resonate at around δ 196.1 ppm and δ 186.2 ppm, respectively. mdpi.com
Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom/Group | ¹H-NMR (CDCl₃) δ [ppm] | ¹³C-NMR (CDCl₃) δ [ppm] |
| H-1 | 7.67 (d) | 154.8 |
| H-2 | 6.20 (dd) | 127.8 |
| C-3 (C=O) | - | 186.2 |
| H-4 | 6.07 (s) | 124.3 |
| C-11 (C=O) | - | 207.5 |
| 16α-CH₃ | 0.97 (d) | 16.0 |
| 18-CH₃ | 0.74 (s) | 16.8 |
| 19-CH₃ | 1.42 (s) | 18.8 |
| C-20 (C=O) | - | 196.1 |
| H-21 (CH₂Cl) | 4.16–4.55 (m) | 47.8 |
| Furoate Ring | 7.64 (H-5'), 7.20 (H-3'), 6.55 (H-4') | 158.0 (C-2'), 112.5 (C-3'), 120.2 (C-4'), 147.5 (C-5') |
| Data sourced from a study on the synthesis of Mometasone Furoate EP Impurity C. mdpi.com |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic absorption of infrared radiation. researchgate.netupi.edu For this compound, the FT-IR spectrum is defined by the vibrational frequencies of its ketone, ester, and other structural moieties.
The most prominent features in the spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of multiple carbonyl groups in different chemical environments (α,β-unsaturated ketone, saturated ketone, α-chloroketone, and furoate ester), a complex set of bands is expected in the region of 1650-1750 cm⁻¹. The C=O stretch of the α,β-unsaturated ketone at the C3 position typically appears at a lower wavenumber (around 1660 cm⁻¹). instanano.com The newly introduced ketone at the C11 position would contribute to the absorption in the typical range for saturated cyclic ketones (around 1710 cm⁻¹). mdpi.com The C20 ketone and the ester carbonyl also show strong absorptions in this region. Other key signals include C=C stretching for the aromatic-like furoate ring and the steroid A-ring (around 1600-1620 cm⁻¹), C-O stretching for the ester linkage (around 1100-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). instanano.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1725 | C=O (Ester) | Stretching |
| ~1710 | C=O (C11-Ketone) | Stretching |
| ~1695 | C=O (C20-Ketone) | Stretching |
| ~1660 | C=O (C3-Ketone, conjugated) | Stretching |
| ~1620 | C=C (Alkene) | Stretching |
| ~1270 & ~1178 | C-O (Furoate Ester) | Asymmetric & Symmetric Stretching |
| ~760 | C-Cl | Stretching |
| Note: These are approximate values based on typical functional group absorption ranges and analysis of similar steroid structures. |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the molecular weight and confirming the structure of compounds like this compound. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition.
The calculated exact mass of this compound (C₂₇H₂₉ClO₆) is 484.1653 g/mol . nih.gov In HRMS analysis using positive ion electrospray ionization, the compound is typically detected as the protonated molecule [M+H]⁺. A study successfully synthesized and characterized this impurity, reporting a found m/z of 485.1728 for the [M+H]⁺ ion, which closely matches the calculated value of 485.1725, confirming its elemental composition. mdpi.com
Tandem mass spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of the parent ion. While specific fragmentation data for this compound is not widely published, the fragmentation behavior can be predicted based on related structures like Mometasone Furoate. researchgate.net Common fragmentation pathways for such steroid furoates include:
Loss of the furoate group: A neutral loss of the furoyl group (C₅H₃O₂) or furoic acid (C₅H₄O₂).
Cleavage of the C17 side chain: Loss of the chloroacetyl group.
Ring cleavages: Characteristic fragmentation of the steroid backbone itself. researchgate.net
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
| [M+H]⁺ | 485.1725 | 485.1728 | HRMS |
| Data sourced from a study identifying the compound as Mometasone Furoate EP Impurity C. mdpi.com |
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from the parent drug and other related impurities, allowing for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative analysis of pharmaceutical impurities. semanticscholar.org Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated for impurity profiling of Mometasone Furoate and can effectively separate and quantify the 11-Oxo derivative.
A validated, stability-indicating RP-HPLC method was developed for the simultaneous estimation of impurities in a combination drug product containing Mometasone Furoate. savaglobal.com This method is capable of quantifying Mometasone Furoate Impurity C (this compound). The chromatographic separation was achieved using a C18 column with a gradient elution system and UV detection. savaglobal.com The European Pharmacopoeia monograph for Mometasone Furoate also outlines an HPLC method that can be used to assess the purity, and under these conditions, Impurity C has a distinct retention time. nih.govmdpi.com
Table 4: Example HPLC Method Parameters for Analysis of this compound (MOF-C)
| Parameter | Condition |
| Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Potassium dihydrogen phosphate (B84403) buffer (pH 2.2) |
| Mobile Phase B | Acetonitrile and Methanol (B129727) mixture |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 248 nm |
| Column Temperature | 45 °C |
| Data adapted from a method developed for impurity profiling of Mometasone Furoate and its combinations. savaglobal.com |
High-Performance Thin-Layer Chromatography (HPTLC) is a valuable planar chromatographic technique used for the separation and identification of drug compounds and their impurities. It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.
While specific HPTLC methods detailing the retardation factor (Rf) for this compound are not prevalent in the literature, methods developed for the parent compound, Mometasone Furoate, can be adapted for its analysis. japsonline.com These methods typically utilize silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase and a mixture of non-polar and polar organic solvents as the mobile phase. A study successfully separated Mometasone Furoate from other active ingredients using a mobile phase of toluene, ethyl acetate (B1210297), ethanol, and formic acid. japsonline.com Another method used a mobile phase containing methanol, ethyl acetate, toluene, acetonitrile, and ammonium (B1175870) formate (B1220265) solution. researchgate.net By running a reference standard of this compound alongside the test sample, HPTLC can serve as a reliable identification test, with the impurity appearing as a distinct spot with a characteristic Rf value under UV detection. researchgate.net
Table 5: Representative HPTLC Method Parameters for Mometasone Furoate Analysis
| Parameter | Condition |
| Stationary Phase | HPTLC aluminum plates precoated with Silica Gel 60 F₂₅₄ |
| Mobile Phase | Toluene : Ethyl Acetate : Ethanol : Formic Acid (10:3:2:0.5 v/v/v/v) |
| Detection Wavelength | 235 nm |
| Rf Value (Mometasone Furoate) | ~0.70 |
| Note: The Rf value for this compound would differ from the parent compound due to the change in polarity and would need to be determined experimentally. Data adapted from HPTLC analysis of Mometasone Furoate combinations. japsonline.comresearchgate.net |
Spectrophotometric Quantification Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a relatively simple, rapid, and cost-effective approach for the quantification of corticosteroids. These methods are based on the principle that the analyte absorbs light at a specific wavelength.
UV-Vis spectrophotometry is widely utilized for the quantitative determination of Mometasone Furoate and its impurities. Mometasone Furoate typically exhibits a maximum absorbance (λmax) at approximately 246-248 nm in solvents like methanol or dichloromethane (B109758). rjptonline.orgrjpn.org This characteristic absorption is attributed to the conjugated system within its molecular structure. While specific UV-Vis spectral data for pure this compound is not extensively detailed in publicly available literature, methods developed for Mometasone Furoate can be adapted for its quantification, especially in the context of impurity profiling.
For instance, a UV-Visible spectrophotometric method for the estimation of Mometasone Furoate in bulk and pharmaceutical dosage forms has been developed and validated. rjptonline.org In one such method, methanol was used as a solvent, and the absorbance was measured at 248 nm. rjpn.org The presence of the 11-oxo group in this compound may cause a slight shift in the λmax compared to the parent compound, which needs to be considered when developing a specific quantification method. The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.
In the analysis of pharmaceutical formulations, the presence of excipients can interfere with direct spectrophotometric measurement due to turbidity. To overcome this, techniques such as centrifugation or filtration of the sample solution are often employed. nih.gov Derivative spectrophotometry can also be a valuable tool to resolve overlapping spectra of the analyte and interfering substances. nih.gov
Derivatization is a chemical modification technique used to convert an analyte into a new compound with improved detection characteristics. For corticosteroids, derivatization can enhance their spectrophotometric signal, thereby increasing the sensitivity and selectivity of the assay. mdpi.comnih.govnih.gov
While the search results did not yield specific information on a sodium cyanide reaction for the derivatization of this compound for spectrophotometric detection, various other derivatization strategies are employed for corticosteroids. These often involve reactions that introduce a chromophore or a fluorophore into the steroid molecule. For example, colorimetric methods have been developed for other corticosteroids like prednisolone (B192156), involving oxidation with ferric ions and subsequent complexation with ferricyanide (B76249) to produce a colored product. um.edu.my
The application of a sodium cyanide reaction for derivatization has been noted in the context of other chemical syntheses but not specifically for the spectrophotometric analysis of this compound. Further research would be required to explore the feasibility and potential benefits of such a derivatization strategy for this particular compound.
Method Validation Parameters for Analytical Assays
The validation of analytical methods is crucial to ensure their suitability for their intended purpose and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). rjptonline.orgnih.govamazonaws.com The following parameters are essential for validating analytical assays for this compound.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. This is typically evaluated by analyzing a series of standard solutions at different concentrations. The results are often expressed in terms of a correlation coefficient (r²) from a linear regression analysis. For analytical methods developed for Mometasone Furoate and its impurities, excellent linearity has been reported over specific concentration ranges.
Table 1: Examples of Linearity and Calibration Ranges for Mometasone Furoate Analysis
| Analytical Method | Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Mometasone Furoate | 4 - 12 | 0.9995 | rjpn.org |
| UV Spectrophotometry | Mometasone Furoate | 1 - 10 | 0.9993 | rjptonline.org |
| RP-HPLC | Mometasone Furoate | 0.5 - 2.5 | >0.999 | researchgate.net |
| RP-HPLC | Nadifloxacin and Mometasone Furoate | 50-130 (Nadifloxacin), 5-13 (Mometasone Furoate) | Not specified | globalresearchonline.net |
| UV Spectrophotometry (AUC) | Formoterol Fumarate and Mometasone Furoate | 3-18 (Formoterol Fumarate), 6-21 (Mometasone Furoate) | Not specified | researchgate.net |
This table presents data for Mometasone Furoate as a proxy, given the limited specific data for this compound.
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies.
Table 2: Precision and Accuracy Data for Mometasone Furoate Analysis
| Analytical Method | Analyte | Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Mometasone Furoate | < 2% (Intra-day and Inter-day) | 99.69% - 100.63% | rjpn.org |
| RP-HPLC | Mometasone Furoate | < 2% | 99.20% - 101.66% | globalresearchonline.net |
| RP-HPLC | Hydrocortisone (B1673445) Acetate and Betamethasone Dipropionate | 21.46% and 9.59% (at LOQ) | 70-130% (at LOQ) | akjournals.com |
This table includes data for Mometasone Furoate and other corticosteroids to illustrate typical validation results.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 3: LOD and LOQ Data for Mometasone Furoate and Related Impurities
| Analytical Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|---|
| RP-HPLC | Mometasone Furoate | 0.1053 | 0.3191 | globalresearchonline.net |
| RP-HPLC | Nadifloxacin | 5.1686 | 15.6626 | globalresearchonline.net |
| TLC-Densitometry | Mometasone Furoate | 0.21 (µ g/band ) | 0.63 (µ g/band ) | oup.com |
This table provides examples of LOD and LOQ values from various analytical methods for Mometasone Furoate and another active pharmaceutical ingredient.
Q & A
Q. What structural features of mometasone furoate contribute to its glucocorticoid receptor (GR) binding affinity, and how can these be experimentally validated?
Mometasone furoate’s lipophilicity and receptor binding are influenced by its 17α-furoate ester and 16α-methyl group. The furoate ester enhances membrane permeability, while the 16α-methyl group reduces systemic absorption. Methodologically, crystallographic studies (e.g., X-ray diffraction) can map ligand-receptor interactions, as demonstrated in progesterone receptor binding analyses . Affinity assays using radiolabeled ligands or surface plasmon resonance (SPR) further quantify binding kinetics .
Q. What validated analytical methods are recommended for quantifying mometasone furoate and its impurities in pharmaceutical formulations?
Reverse-phase HPLC with UV/PDA detection is widely validated for impurity profiling. Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions (per ICH guidelines) confirm method specificity. Example parameters: C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 254 nm. Validation metrics include linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (98–102%) .
Q. How does mometasone furoate’s mechanism of action differ from other corticosteroids in reducing inflammatory markers?
Mometasone furoate inhibits phospholipase A2, reducing prostaglandin and leukotriene synthesis. Unlike older corticosteroids (e.g., prednisone), its lipophilicity minimizes systemic absorption, localizing effects to nasal or dermal tissues. In vitro models (e.g., cytokine suppression in human lung epithelial cells) and receptor transactivation assays (GRE-luciferase reporters) validate target-specific activity .
Q. What are the standard pharmacokinetic parameters for assessing systemic exposure in clinical trials?
Plasma cortisol suppression is a key biomarker for systemic exposure. In inhalation studies, ≤1% of the drug reaches systemic circulation, validated via LC-MS/MS quantification. For topical use, tape-stripping or microdialysis can measure epidermal concentrations, while urinary cortisol assays evaluate HPA-axis suppression .
Q. Which preclinical models are suitable for evaluating mometasone furoate’s efficacy in allergic rhinitis or psoriasis?
Murine models of ovalbumin-induced allergic rhinitis or imiquimod-induced psoriasis are standard. Endpoints include histamine-induced vascular permeability (Evans blue assay) and Th17 cytokine profiling (IL-17/IL-23 ELISA). For dermatological efficacy, transepidermal water loss (TEWL) and Physician Global Assessment (PGA) scores are clinically translatable metrics .
Advanced Research Questions
Q. How should researchers design randomized controlled trials (RCTs) to address heterogeneity in mometasone furoate’s efficacy across pediatric asthma studies?
Meta-analyses highlight dose-dependent variability (e.g., 100 µg vs. 200 µg daily) and treatment duration (4–12 weeks) as confounders . Stratified randomization by baseline FEV1 and IgE levels reduces bias. Sensitivity analyses (e.g., excluding studies with high dropout rates) and Bayesian hierarchical models account for heterogeneity.
Q. What methodologies resolve contradictions in stability data for mometasone furoate nasal sprays under stress conditions?
Forced degradation studies show alkaline conditions (0.1 N NaOH) cause 12.4% degradation, while photolytic stress induces <5% degradation. Accelerated stability testing (40°C/75% RH) over 6 months, paired with mass spectrometry (LC-QTOF), identifies degradation products like oxidized furoate esters .
Q. How can particle size distribution (PSD) of dry powder inhalers impact bioavailability, and what techniques optimize formulation?
Laser diffraction (e.g., Malvern Mastersizer) measures PSD, targeting 1–5 µm for alveolar deposition. Micronized lactose blends (1:4 to 1:19 drug:carrier ratios) improve flowability. In vitro cascade impaction (USP <601>) correlates PSD with lung deposition efficiency .
Q. What statistical approaches are recommended for analyzing censored data in time-to-relief studies of allergic rhinitis?
Survival analysis (Kaplan-Meier curves with log-rank tests) handles censored data (e.g., patients with no relief by Day 3). Covariate adjustment (e.g., baseline symptom scores) via Cox proportional hazards models identifies predictors of efficacy. A 35.9-hour median onset time for mometasone furoate vs. 72 hours for placebo was significant (p < 0.001) .
Q. How do researchers validate novel formulations (e.g., aspasomal gel) for controlled drug release in psoriasis?
Aspasomal gel formulations use phosphatidylcholine/cholesterol vesicles to encapsulate mometasone furoate. Franz diffusion cells measure permeation kinetics (ex vivo human skin), while confocal microscopy tracks vesicle penetration. In vivo efficacy is validated via Psoriasis Area Severity Index (PASI) scores and histopathology (CD3+ T-cell reduction) .
Data Contradictions and Mitigation Strategies
- Dose-dependent cortisol suppression : Higher doses (4,000 µg/day) significantly suppress plasma cortisol, while lower doses (100–200 µg) show negligible effects. Mitigation: Use dose-ranging studies with adaptive designs to identify therapeutic windows .
- Formulation efficacy in psoriasis : Combination therapy (mometasone + salicylic acid) outperforms monotherapy in PGA scores but requires pH-adjusted vehicles to prevent degradation. Stability-indicating HPLC methods resolve formulation conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
